GW 610

Übersicht

Beschreibung

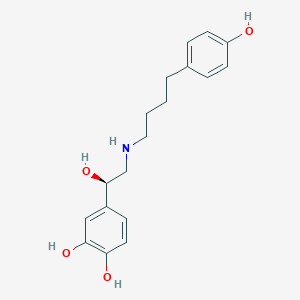

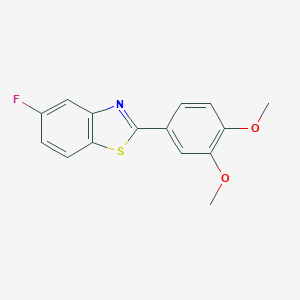

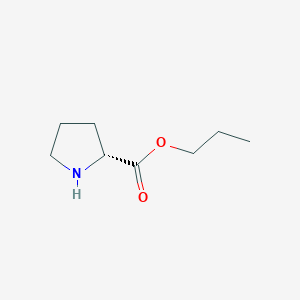

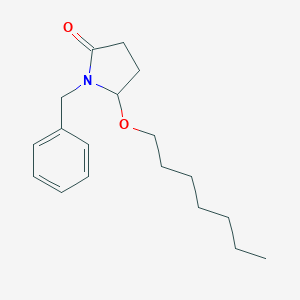

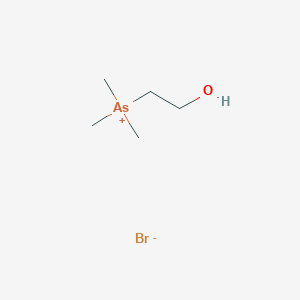

GW 610 (NSC 721648) is an antitumor agent that exhibits potent and selective anticancer activity against lung, colon, and breast cancer cell lines . Its chemical structure consists of a benzothiazole core, and it has a molecular weight of 289.32 g/mol.

Wissenschaftliche Forschungsanwendungen

GW 610 findet Anwendung in verschiedenen wissenschaftlichen Bereichen:

Chemie: Forscher erforschen seine Reaktivität und sein Potenzial als Baustein für neuartige Verbindungen.

Biologie: this compound kann als Werkzeugverbindung dienen, um zelluläre Prozesse zu untersuchen.

Medizin: Seine Antikrebs-Eigenschaften machen es für die Arzneimittelentwicklung relevant.

Industrie: Obwohl industrielle Anwendungen begrenzt sind, könnte die einzigartige Struktur von this compound neue Materialien inspirieren.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkung entfaltet, ist unklar. Es interagiert wahrscheinlich mit bestimmten molekularen Zielen und Signalwegen in Krebszellen.

Wirkmechanismus

Target of Action

GW 610, also known as Benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluoro-, GW-610, or NSC 721648, primarily targets the cytochrome P450 enzymes, specifically CYP1A1, CYP2S1, and CYP2W1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

This compound interacts with its targets, the cytochrome P450 enzymes, by inducing their expression . The compound induces the mRNA and protein of CYP1A1 in various cell lines, including MDA-MB-468, MCF-7, KM12, and HCC2998 . The induction of cyp2s1 and cyp2w1 is observed only in breast cancer cells .

Biochemical Pathways

The interaction of this compound with the cytochrome P450 enzymes affects the metabolic pathways of these enzymes. The induction of CYP1A1, CYP2S1, and CYP2W1 alters the metabolism of xenobiotics and endogenous compounds, affecting the cellular responses to these compounds .

Result of Action

This compound exhibits potent and selective anticancer activity against lung, colon, and breast cancer cell lines . It inhibits the proliferation of MCF-7, MDA 468, KM 12, and HCC 2998 cells . The induction of CYP1A1, CYP2S1, and CYP2W1 by this compound may contribute to its anticancer activity .

Zukünftige Richtungen

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Biochemische Analyse

Biochemical Properties

GW 610 interacts with various enzymes and proteins, exerting its effects primarily through its antiproliferative properties . It inhibits the proliferation of several cancer cell lines, including MCF-7, MDA 468, KM 12, and HCC 2998 cells . Furthermore, this compound induces CYP1A1 mRNA and protein in these cells, whereas CYP2S1 and CYP2W1 are induced only in breast cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing changes in gene expression . Its impact on cell signaling pathways and cellular metabolism is primarily related to its interaction with the CYP1A1, CYP2S1, and CYP2W1 enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level by inhibiting cell proliferation and inducing the expression of certain enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its antiproliferative activity . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the CYP1A1, CYP2S1, and CYP2W1 enzymes

Vorbereitungsmethoden

Synthetic Routes:: Unfortunately, specific synthetic routes for GW 610 are not widely documented in the literature. it is synthesized through chemical reactions involving benzothiazole derivatives.

Reaction Conditions:: The exact reaction conditions for this compound synthesis remain undisclosed. Researchers likely employ various synthetic strategies to access this compound.

Industrial Production:: Information regarding large-scale industrial production methods for this compound is scarce. It is primarily available through research suppliers.

Analyse Chemischer Reaktionen

GW 610 durchläuft verschiedene Arten von Reaktionen, darunter Oxidation, Reduktion und Substitution. Detaillierte Reagenzien und Bedingungen werden nicht explizit angegeben.

Vergleich Mit ähnlichen Verbindungen

GW 610 zeichnet sich durch seine starke antiproliferative Aktivität (GI50 < 0,1 nM) gegen die menschlichen Krebszelllinien MCF-7 und MDA 468 aus . Leider sind Informationen über ähnliche Verbindungen nicht leicht verfügbar.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLSVQBGBBYEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236247 | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872726-44-8 | |

| Record name | GW-610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872726448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XWA9LQ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610) a promising antitumor agent?

A1: GW-610 exhibits potent and selective in vitro antitumor activity, particularly against lung, colon, and breast cancer cell lines. [] Its mechanism of action involves bioactivation by cytochrome P450 (P450) enzymes, primarily CYP1A1 and CYP2W1, leading to the formation of reactive metabolites. [] These metabolites can form DNA adducts, ultimately leading to cancer cell death. [] Furthermore, GW-610's antitumor activity does not rely on induction of CYP1A1 expression, unlike previously reported 2-(4-aminophenyl)benzothiazoles, making it a unique candidate. []

Q2: How do different cytochrome P450 enzymes influence GW-610 activity?

A2: CYP1A1 and CYP2W1 play crucial roles in bioactivating GW-610, enhancing its antitumor effects. [, ] Specifically, CYP2W1 demonstrates higher efficiency in catalyzing GW-610 oxidation compared to CYP1A1. [] Conversely, CYP2S1 appears to deactivate GW-610, potentially by reducing a reactive hydroxylamine intermediate back to the parent compound. [] This interplay between activating and deactivating enzymes highlights the importance of understanding individual CYP profiles for optimizing GW-610 efficacy.

Q3: What structural features of GW-610 are crucial for its antitumor activity?

A3: The 2-(3,4-dimethoxyphenyl) moiety in GW-610 is essential for its potency. [] Modifying this structure generally leads to a decrease in antitumor activity. [] This suggests a specific interaction between this region of the molecule and its biological target, potentially influencing binding affinity or metabolic activation.

Q4: Are there any strategies to improve the delivery and efficacy of GW-610?

A4: One promising strategy involves encapsulating GW-610 within apoferritin (AFt) protein cages. [] This approach has demonstrated enhanced drug delivery to tumor cells, leading to increased potency against various cancer cell lines, including breast, ovarian, renal, and gastric carcinomas. [] AFt encapsulation not only improves solubility but also enhances selectivity towards cancerous cells while reducing potential toxicity to healthy tissues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

![4-Sulfocalix[8]arene](/img/structure/B144422.png)